1-(3-Methylpentyl)-1H-pyrazol-5-amine
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Overview
Description
1-(3-Methylpentyl)-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methylpentyl)-1H-pyrazol-5-amine typically involves the reaction of a hydrazine derivative with an appropriate ketone or aldehyde. One common method is the reaction of 3-methylpentylhydrazine with ethyl acetoacetate under solvent-free conditions . The reaction is usually carried out at elevated temperatures to facilitate the formation of the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, solvent recovery and recycling are often employed to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methylpentyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazoles with different functional groups.
Scientific Research Applications
1-(3-Methylpentyl)-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 1-(3-Methylpentyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1H-pyrazol-5-amine: Similar structure but with a phenyl group instead of a 3-methylpentyl group.
1-Methyl-1H-pyrazol-5-amine: Contains a methyl group instead of a 3-methylpentyl group.
1-(3-Methylbutyl)-1H-pyrazol-5-amine: Similar structure but with a 3-methylbutyl group instead of a 3-methylpentyl group
Uniqueness
1-(3-Methylpentyl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3-methylpentyl group may enhance its lipophilicity and ability to interact with hydrophobic regions of biological targets.
Properties
CAS No. |
89865-70-3 |
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Molecular Formula |
C9H17N3 |
Molecular Weight |
167.25 g/mol |
IUPAC Name |
2-(3-methylpentyl)pyrazol-3-amine |
InChI |
InChI=1S/C9H17N3/c1-3-8(2)5-7-12-9(10)4-6-11-12/h4,6,8H,3,5,7,10H2,1-2H3 |
InChI Key |
QISYVYLRZUTBCD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CCN1C(=CC=N1)N |
Origin of Product |
United States |
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